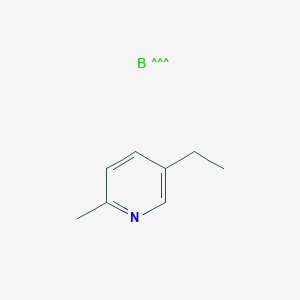![molecular formula C16H16ClN3O2S3 B3415162 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955686-19-8](/img/structure/B3415162.png)
7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
Overview
Description
“7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, a piperazine ring, and a benzo[d]thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Piperazine is a six-membered ring containing two nitrogen atoms. Benzo[d]thiazole is a fused ring system containing a benzene ring attached to a thiazole ring .
Mechanism of Action
The exact mechanism of action of 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has also been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been shown to reduce the formation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole in lab experiments include its potent anticancer and anti-Alzheimer's disease activity, as well as its relatively easy synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole. One possible direction is to study its potential use in combination with other anticancer or anti-Alzheimer's disease drugs to enhance its therapeutic effects. Another direction is to study its potential use in other diseases, such as Parkinson's disease, where the aggregation of misfolded proteins plays a role in disease progression. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Scientific Research Applications
The potential therapeutic applications of 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole have been extensively studied in the scientific community. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
7-chloro-4-methyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S3/c1-11-4-5-12(17)15-14(11)18-16(24-15)19-6-8-20(9-7-19)25(21,22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJBXJVYUMMQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-cyclohexyl-N-methylsulfamoyl)benzoate](/img/structure/B3415083.png)
![2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B3415091.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(azepan-1-ylsulfonyl)benzoate](/img/structure/B3415097.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B3415101.png)
![2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3415109.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-5-chloro-2-methoxybenzamide](/img/structure/B3415133.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2,4-difluorobenzamide](/img/structure/B3415137.png)

![N-(5-chloro-2-cyanophenyl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B3415154.png)
![1-(3-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3415164.png)


